2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a thioether linkage, and a benzothiazole ring. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The presence of multiple aromatic rings (imidazole, pyridazine, and benzothiazole) in the compound suggests that it could have significant π-π stacking interactions, which could influence its behavior in biological systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aromatic rings could contribute to its lipophilicity, while the thioether linkage could influence its polarity .Scientific Research Applications
Chemical Synthesis and Probe Development
The chemical structure of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suggests potential utility in the synthesis of complex heterocyclic compounds. For instance, research has explored the reactivity of β-lactam carbenes with 2-pyridyl isonitriles, yielding imidazo[1,2-a]pyridines, which are useful as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011). This exemplifies the role of similar compounds in developing novel fluorescent probes for environmental and biological applications.
Heterocyclic Compound Synthesis for Pest Control
Another application involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrated to possess insecticidal properties against the cotton leafworm, Spodoptera littoralis. This showcases the compound's potential as a precursor for agrochemical synthesis aimed at pest control (Fadda et al., 2017).
Development of Imaging Probes for Medical Diagnostics
In medical diagnostics, the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying the peripheral benzodiazepine receptors using SPECT indicates the compound's relevance in developing imaging agents for neurology and oncology (Katsifis et al., 2000).
Novel Palladium Complexes with Anticancer Activities
Research on palladium complexes with tridentate N-heterocyclic carbene ligands, synthesized using derivatives of similar compounds, has shown potential in anticancer drug development. The ability to selectively coordinate the N-heterocyclic carbene moiety in either “normal” or “abnormal” binding modes opens new avenues for targeted cancer therapies (Lee et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-11-2-3-12-13(8-11)26-17(19-12)20-15(24)9-25-16-5-4-14(21-22-16)23-7-6-18-10-23/h2-8,10H,9H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDKTEQMTHJKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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